molecular formula C14H18FNO3 B8270336 Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 240400-84-4

Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B8270336
CAS RN: 240400-84-4
M. Wt: 267.30 g/mol
InChI Key: SQMPZGSUNNMVKE-UHFFFAOYSA-N
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Description

“Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H18FNO3 . It is used as an intermediate in the synthesis of benzoyloxyethyl piperidine methylamine, and it acts as a fluorescent antagonist of the human 5-HT4 receptor .


Chemical Reactions Analysis

“Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate” can be used as a reactant for the synthesis of various compounds. For instance, it can be used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids, and their antibacterial activity .

properties

CAS RN

240400-84-4

Product Name

Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H18FNO3/c15-14(11-17)6-8-16(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5,17H,6-11H2

InChI Key

SQMPZGSUNNMVKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CO)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5 ml hydrogen fluoride pyridine and 20 ml methylene chloride was cooled, and 10 ml solution of 4.95 g of benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in methylene chloride was added dropwise thereinto over 25 min such that the bulk temperature was 0° C. or less. The mixture was stirred for 35 min under ice-cooling. The reaction solution was poured into a mixture of saturated sodium bicarbonate and ice. The organic layer was recovered, dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated, and then subjected to silica gel column chromatography to give 2.84 g of the title compound.
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5 mL
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20 mL
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10 mL
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4.95 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (7.0 g, 32.8 mmol) in CH2Cl2 (14 mL) at −10° C. was added HF-pyridine (11.6 mL, 82.1 mmol) portionwise. The reaction mixture was stirred for 10 min at −10° C., warmed to RT. After stirring for 16 h, the reaction was quenched with aqueous NaCO3, and extracted with CH2Cl2. The aquoues layer was concentrated to a white paste that was suspended in CH2Cl2 (100 mL). N-benzyloxycarbonyloxysuccinimide (8.2 g, 32.8 mmol) was added and the mixture was stirred at RT for 3 h. The reaction mixture was partitioned between EtOAc and H2O, the organic layer was dried over Na2SO4, filtered and concentrated. Purification on silica gel (10:1 to 1:1 hexanes:EtOAc) gave benzyl 4-fluoro4-(hydroxymethyl)-piperidine-1-carboxylate as a clear oil. M.S. (M+1): 268
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7 g
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11.6 mL
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14 mL
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